N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(4-methoxyphenyl)-6-methylpyrimidin-4-yl]sulfanyl}acetamide
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Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(4-methoxyphenyl)-6-methylpyrimidin-4-yl]sulfanyl}acetamide: is a complex organic compound characterized by its unique structure, which includes a benzodioxin ring, a methoxyphenyl group, and a pyrimidinyl sulfanyl acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(4-methoxyphenyl)-6-methylpyrimidin-4-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of the benzodioxin ring. This can be achieved through the cyclization of catechol derivatives with appropriate reagents under controlled conditions. The methoxyphenyl group is introduced via electrophilic aromatic substitution reactions, while the pyrimidinyl sulfanyl acetamide moiety is synthesized through nucleophilic substitution reactions involving pyrimidine derivatives and thiol-containing compounds.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are selected to facilitate the reactions and improve efficiency. The final product is typically purified using techniques such as recrystallization, chromatography, or distillation.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(4-methoxyphenyl)-6-methylpyrimidin-4-yl]sulfanyl}acetamide: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions, including acidic, basic, or neutral environments.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(4-methoxyphenyl)-6-methylpyrimidin-4-yl]sulfanyl}acetamide: has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development for various diseases.
Industry: Utilized in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(4-methoxyphenyl)-6-methylpyrimidin-4-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Examples include N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(4-hydroxyphenyl)-6-methylpyrimidin-4-yl]sulfanyl}acetamide and N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]sulfanyl}acetamide .
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(4-methoxyphenyl)-6-methylpyrimidin-4-yl]sulfanyl}acetamide: can be compared with other compounds containing benzodioxin, methoxyphenyl, or pyrimidinyl sulfanyl groups.
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(4-methoxyphenyl)-6-methylpyrimidin-4-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4S/c1-14-11-21(25-22(23-14)15-3-6-17(27-2)7-4-15)30-13-20(26)24-16-5-8-18-19(12-16)29-10-9-28-18/h3-8,11-12H,9-10,13H2,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDPSZOVZJBAJKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CC=C(C=C2)OC)SCC(=O)NC3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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